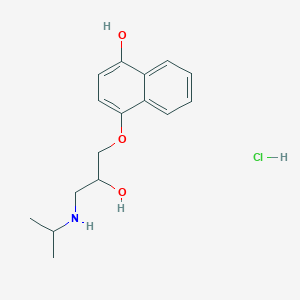

4-Hydroxypropranolol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUJENUXWIFONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10476-53-6 (Parent) | |

| Record name | 4-Hydroxypropranolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40388470, DTXSID70931074 | |

| Record name | 4-Hydroxypropranolol HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14133-90-5, 69233-16-5 | |

| Record name | 4-Hydroxypropranolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14133-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypropranolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypropranolol HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxypropranolol Hydrochloride: Chemical Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypropranolol (B128105) hydrochloride is the primary and pharmacologically active metabolite of the widely used beta-blocker, propranolol (B1214883).[1][2][3] Formed in the liver through the action of the cytochrome P450 enzyme CYP2D6, this compound shares the beta-adrenergic blocking properties of its parent drug and contributes significantly to its overall therapeutic effect, particularly after oral administration.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for 4-Hydroxypropranolol hydrochloride, intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a naphthalenol derivative with a secondary amine side chain. The hydrochloride salt form enhances its stability and solubility for formulation and experimental use.

Chemical Identifiers and Nomenclature:

| Property | Value | Reference |

| IUPAC Name | 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride | [5][6] |

| CAS Number | 14133-90-5 | [1][7][8] |

| Molecular Formula | C₁₆H₂₁NO₃ • HCl | [1][7][8] |

| Alternate Names | rac-4-Hydroxypropranolol Hydrochloride; 1-[(4-Hydroxy-1-naphthyl)oxy]-3-(isopropylamino)-2-propanol HCl | [7][8] |

Physicochemical Data:

| Property | Value | Reference |

| Molecular Weight | 311.80 g/mol | [7][8][9] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% to ≥98% (commercially available) | [1][5][7] |

| Melting Point | 156-158°C | [3] |

| Solubility | DMF: 50 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

| XLogP3 | 2.6 | [6] |

Pharmacology

This compound is a non-selective β-adrenergic receptor antagonist, exhibiting comparable potency to propranolol at both β1 and β2 receptors.[2][3] Its pharmacological profile is characterized by beta-blockade, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity.[2][10]

Mechanism of Action

The primary mechanism of action involves the competitive inhibition of catecholamines (e.g., adrenaline and noradrenaline) at β-adrenergic receptors. This antagonism mitigates the downstream signaling cascade typically initiated by G-protein coupled receptor activation.

Pharmacological Activities

-

Beta-Adrenoceptor Blockade: It antagonizes the effects of isoprenaline (a non-selective β-agonist) on heart rate and blood pressure.[10]

-

Intrinsic Sympathomimetic Activity (ISA): In catecholamine-depleted animal models, 4-hydroxypropranolol can cause an increase in heart rate, demonstrating partial agonist activity.[10][11]

-

Membrane Stabilizing Activity: At higher concentrations, it can exert a quinidine-like effect on the cardiac action potential.[10]

-

Antioxidant Properties: It has been shown to reduce superoxide-induced lipid peroxidation and prevent the depletion of glutathione (B108866) levels in in vitro models.[1]

Pharmacological Parameters:

| Parameter | Value | Species/Model | Reference |

| β1-adrenergic receptor pA₂ | 8.24 | [2][3] | |

| β2-adrenergic receptor pA₂ | 8.26 | [2][3] | |

| EC₅₀ (tachycardia and vasodepression inhibition) | 54 µg/kg | Cat | [1] |

| IC₅₀ (superoxide-induced lipid peroxidation) | 1.1 µM | Rat hepatic microsomes | [1] |

| EC₅₀ (glutathione depletion prevention) | 1.2 µM | Bovine aortic endothelial cells | [1] |

Experimental Protocols and Methodologies

Synthesis

An improved synthesis of 4-hydroxypropranolol has been described, which involves the reaction of 1,4-dihydroxynaphthalene (B165239) with epichlorohydrin, followed by treatment with isopropylamine (B41738) and subsequent cleavage of a protecting group.[12] For detailed, step-by-step synthetic procedures, referring to specialized organic synthesis literature is recommended.

Analytical Determination

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for the quantification of 4-hydroxypropranolol in biological matrices.

General HPLC-UV/Fluorescence Method:

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) from plasma or serum.[13][14]

-

Stationary Phase: C18 reversed-phase column.[13]

-

Mobile Phase: A mixture of acetonitrile, methanol, and an acidic buffer (e.g., phosphoric acid solution).[13]

-

Detection: Fluorescence detection is highly sensitive for this compound.[13]

General LC-MS/MS Method:

-

Sample Preparation: Solid-phase extraction is commonly used for cleanup and concentration.[14]

-

Ionization: Electrospray ionization (ESI) in positive ion mode.[14]

-

Internal Standard: A deuterium-labeled version of the analyte (e.g., 4-hydroxypropranolol-d7) is ideal for accurate quantification.[14]

-

Detection: Multiple reaction monitoring (MRM) for high selectivity and sensitivity.[14]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-hydroxy propranolol hcl | CAS#:14133-90-5 | Chemsrc [chemsrc.com]

- 4. DailyMed - PROPRANOLOL HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]

- 5. (±)-4-Hydroxypropranolol HCl | LGC Standards [lgcstandards.com]

- 6. (+-)-4-Hydroxypropranolol | C16H21NO3 | CID 91565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. schd-shimadzu.com [schd-shimadzu.com]

- 10. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. tandfonline.com [tandfonline.com]

- 13. High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathway of 4-Hydroxypropranolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-Hydroxypropranolol hydrochloride, a significant metabolite of the widely used beta-blocker, Propranolol. This document outlines the primary synthetic routes, providing in-depth experimental protocols and quantitative data to support research and development activities.

Introduction

4-Hydroxypropranolol is a pharmacologically active metabolite of Propranolol, exhibiting comparable beta-adrenergic blocking activity to the parent compound. Its synthesis is of significant interest for pharmacological studies and for the development of related compounds. This guide focuses on a well-established and improved synthetic pathway, providing a comprehensive resource for chemists and pharmacologists.

Core Synthesis Pathway

The most common and improved synthesis of this compound commences with the protection of one hydroxyl group of 1,4-dihydroxynaphthalene (B165239). This is followed by the introduction of the aminopropanol (B1366323) side chain via reaction with epichlorohydrin (B41342) and subsequent aminolysis with isopropylamine (B41738). The final step involves the deprotection of the hydroxyl group and salt formation. An improved method addresses challenges related to the selection and cleavage of the protecting group, leading to better yields and purity.[1][2]

Below is a graphical representation of the general synthetic workflow.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established and improved synthetic methodologies.

Synthesis of 4-Isopropoxy-1-naphthol

An improved synthesis of 4-Hydroxypropranolol utilizes an isopropyl group for protection, which can be cleanly cleaved in the final step.[1]

-

Protection of 1,4-Dihydroxynaphthalene: A solution of 1,4-dihydroxynaphthalene in isopropanol (B130326) is treated with hydrogen chloride gas to form the monoisopropyl ether.[1]

-

Purification: The resulting 4-isopropoxy-1-naphthol is purified by crystallization.

Synthesis of 1-(4-Isopropoxynaphthoxy)-2,3-epoxypropane

-

Reaction with Epichlorohydrin: 4-Isopropoxy-1-naphthol is reacted with an excess of epichlorohydrin in the presence of a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) and a solvent like methylethylketone. The mixture is refluxed for several hours.

-

Work-up and Purification: After the reaction is complete, the inorganic salts are filtered off, and the excess epichlorohydrin and solvent are removed under vacuum. The resulting crude glycidyl ether can be purified by crystallization.

Synthesis of 4-Isopropoxypropranolol

-

Aminolysis: The glycidyl ether intermediate is dissolved in isopropylamine, and the mixture is refluxed for several hours.

-

Purification: Upon completion of the reaction, the excess isopropylamine is evaporated, and the resulting 4-isopropoxypropranolol is purified by crystallization.

Synthesis of this compound

-

Deprotection: The 4-isopropoxypropranolol hydrochloride salt is dissolved in a suitable solvent such as methylene (B1212753) chloride. The cleavage of the isopropyl ether is achieved by treating the solution with boron trichloride (B1173362) (5 equivalents) at room temperature.[1]

-

Work-up: The excess boron trichloride is quenched by the addition of methanol, followed by evaporation. This process is repeated to ensure complete removal of the reagent.[1]

-

Crystallization and Salt Formation: The crude 4-Hydroxypropranolol is then crystallized to yield the pure product. The hydrochloride salt is formed by treating a solution of the free base in ether with hydrogen chloride gas until precipitation is complete. The resulting solid is collected by filtration and dried under vacuum.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

| Step | Reactants | Reagents and Conditions | Product | Yield | Melting Point (°C) |

| Protection | 1,4-Dihydroxynaphthalene | Isopropanol, HCl (gas) | 4-Isopropoxy-1-naphthol | High | - |

| Epoxidation | 4-Isopropoxy-1-naphthol, Epichlorohydrin | Base (e.g., NaOH), Reflux | 1-(4-Isopropoxynaphthoxy)-2,3-epoxypropane | - | 65-66 |

| Aminolysis | 1-(4-Isopropoxynaphthoxy)-2,3-epoxypropane, Isopropylamine | Reflux | 4-Isopropoxypropranolol | - | 68-70 |

| Deprotection and Salt Formation | 4-Isopropoxypropranolol HCl | Boron trichloride, Methylene chloride; then HCl (gas), Ether | This compound | High | - |

Note: Specific yields are often not reported in a cumulative manner in the literature. "High" indicates that the described method provides the product in excellent yield.[1]

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a series of sequential chemical transformations. The logical relationship between the key steps is illustrated below.

Caption: Logical flow of the multi-step synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, targeting researchers and professionals in drug development. The outlined pathway, particularly the improved method, offers a reliable route to obtain this important metabolite for further investigation. For precise experimental replication, it is recommended to consult the primary literature cited herein.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Hydroxypropranolol Hydrochloride as a Beta-Blocker

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883), a non-selective beta-adrenergic receptor antagonist, is a widely prescribed medication for various cardiovascular conditions.[1][2][3] Following oral administration, propranolol undergoes extensive first-pass metabolism in the liver.[1] One of its major metabolites is 4-hydroxypropranolol (B128105), which is formed primarily through ring oxidation catalyzed by the cytochrome P450 enzyme CYP2D6.[4][5] This metabolite is not merely an inactive byproduct; it is pharmacologically active and contributes to the overall therapeutic effect of propranolol.[6][7][8][9] This technical guide provides a detailed examination of the mechanism of action of 4-hydroxypropranolol as a beta-blocker, including its receptor binding, signal transduction, and pharmacological profile, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Beta-Adrenergic Receptor Blockade

The primary mechanism of action of 4-hydroxypropranolol is the competitive, non-selective antagonism of beta-adrenergic receptors (β-ARs).[6][10] It blocks both β1- and β2-adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[3][10]

Receptor Binding and Affinity

4-Hydroxypropranolol demonstrates a high affinity for both β1- and β2-adrenergic receptors, with a potency that is comparable to its parent compound, propranolol.[6][8][11] This binding is competitive, meaning it reversibly binds to the same site as the natural ligands. The affinity of a compound for a receptor is often quantified by its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signal Transduction Pathway

The blockade of beta-adrenergic receptors by 4-hydroxypropranolol inhibits the downstream signaling cascade typically initiated by catecholamines.[3]

-

G-Protein Activation Inhibition: Under normal conditions, agonist binding to β-ARs activates a stimulatory G-protein (Gs). This causes the Gsα subunit to dissociate and activate adenylyl cyclase.[3] 4-hydroxypropranolol prevents this initial activation step.

-

Suppression of cAMP Production: By preventing the activation of adenylyl cyclase, 4-hydroxypropranolol blocks the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[12]

-

Downstream Effects: The reduction in intracellular cAMP levels prevents the activation of Protein Kinase A (PKA) and subsequent phosphorylation of target proteins that lead to physiological responses such as increased heart rate, myocardial contractility, and smooth muscle relaxation.[3]

Below is a diagram illustrating the antagonistic effect of 4-hydroxypropranolol on the beta-adrenergic signaling pathway.

Caption: Antagonistic action of 4-Hydroxypropranolol on the β-adrenergic signaling pathway.

Pharmacological Profile

Potency and Selectivity

Studies have consistently shown that 4-hydroxypropranolol is a potent beta-blocker with a potency similar to that of propranolol.[6][8] It is non-cardioselective, meaning it blocks both β1 and β2 receptors to a similar extent.[6][8]

Intrinsic Sympathomimetic Activity (ISA)

An interesting characteristic of 4-hydroxypropranolol is its possession of intrinsic sympathomimetic activity (ISA).[6][8] This means that at low catecholamine levels, it can weakly stimulate the beta-adrenergic receptors it is blocking. In rats depleted of catecholamines, 4-hydroxypropranolol was observed to cause an increase in heart rate, a response that was antagonized by propranolol.[6][8] This partial agonist activity distinguishes it from its parent compound, propranolol, which does not possess ISA.[1]

Membrane Stabilizing Activity

At higher concentrations, 4-hydroxypropranolol also exhibits membrane-stabilizing activity, a property also seen with propranolol.[6][8] This effect is independent of its beta-blocking action and is related to its ability to interfere with ion channels in the cell membrane.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the beta-blocking activity of 4-hydroxypropranolol.

| Parameter | Receptor Subtype | Value | Species | Reference |

| pA2 | β1-adrenergic | 8.24 | Not Specified | [11] |

| pA2 | β2-adrenergic | 8.26 | Not Specified | [11] |

| EC50 | (Isoproterenol-induced tachycardia) | 54 µg/kg | Cat | [5] |

| IC50 | (Superoxide-induced lipid peroxidation) | 1.1 µM | Rat (microsomes) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of 4-hydroxypropranolol.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd or Ki) and density (Bmax) of receptors.

Objective: To quantify the binding affinity of 4-hydroxypropranolol for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Hearts or tissues expressing the target receptors are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., ³H-CGP 12177) and varying concentrations of the unlabeled competitor drug (4-hydroxypropranolol).[13]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[14]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., propranolol).[13][15] Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined and can be converted to a Ki value (inhibition constant).

The workflow for a typical radioligand binding assay is depicted below.

Caption: Generalized workflow for a competitive radioligand binding assay.

Functional Assays (e.g., Adenylyl Cyclase Activity)

These assays measure the physiological response to receptor activation or blockade.

Objective: To determine the functional antagonism of 4-hydroxypropranolol on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Cells expressing the beta-adrenergic receptor of interest are cultured.

-

Treatment: Cells are pre-incubated with varying concentrations of 4-hydroxypropranolol.

-

Stimulation: The cells are then stimulated with a β-AR agonist (e.g., isoproterenol) to activate adenylyl cyclase.

-

cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is measured using techniques such as an enzyme-linked immunosorbent assay (ELISA).[12]

-

Data Analysis: The ability of 4-hydroxypropranolol to inhibit the agonist-induced increase in cAMP is quantified to determine its potency (IC50 or pA2).

Conclusion

4-Hydroxypropranolol hydrochloride is a pharmacologically active metabolite of propranolol that functions as a potent, non-selective beta-adrenergic receptor antagonist.[6][8] Its mechanism of action involves the competitive blockade of both β1- and β2-adrenergic receptors, leading to the inhibition of the adenylyl cyclase signaling pathway.[11] With a potency comparable to its parent compound, 4-hydroxypropranolol also exhibits unique properties such as intrinsic sympathomimetic activity and membrane stabilizing effects.[6][8] A thorough understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and professionals in the field of drug development.

References

- 1. mims.com [mims.com]

- 2. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 3. Beta blocker - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. droracle.ai [droracle.ai]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Development of Beta-Blockers for Cardiovascular Diseases - Ace Therapeutics [acetherapeutics.com]

- 13. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Receptor-binding assay [bio-protocol.org]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 4-Hydroxypropranolol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypropranolol (B128105) hydrochloride is the principal and pharmacologically active metabolite of the widely used non-selective beta-adrenergic receptor antagonist, propranolol (B1214883). Formed in the liver primarily through the action of the cytochrome P450 enzyme CYP2D6, 4-hydroxypropranolol contributes significantly to the overall therapeutic and toxicological profile of its parent compound, particularly after oral administration.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of 4-hydroxypropranolol hydrochloride, with a focus on its pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization.

Pharmacodynamics

The pharmacodynamic effects of 4-hydroxypropranolol are multifaceted, encompassing beta-adrenergic blockade, intrinsic sympathomimetic activity, membrane-stabilizing effects, and potent antioxidant properties.

Beta-Adrenergic Receptor Blockade

4-Hydroxypropranolol is a potent, non-selective antagonist of both β1- and β2-adrenergic receptors, with a potency comparable to that of propranolol.[3] This blockade of beta-receptors is responsible for its effects on the cardiovascular system, including reductions in heart rate, myocardial contractility, and blood pressure.[3]

Intrinsic Sympathomimetic Activity (ISA)

Unlike its parent compound propranolol, 4-hydroxypropranolol exhibits intrinsic sympathomimetic activity (ISA).[3] This means that it can weakly stimulate beta-adrenergic receptors, particularly in states of low catecholamine levels. This property has been demonstrated in catecholamine-depleted animal models, where administration of 4-hydroxypropranolol leads to an increase in heart rate.[3]

Membrane-Stabilizing Activity (MSA)

4-Hydroxypropranolol also possesses membrane-stabilizing activity, a property it shares with propranolol.[3] This effect, which is independent of its beta-blocking action, is related to its ability to interfere with ion channels in the cell membrane, similar to local anesthetics. At higher concentrations, this can lead to a decrease in the rate of rise of the cardiac action potential and a prolongation of the QRS duration.[4]

Antioxidant Properties

Notably, 4-hydroxypropranolol is a potent antioxidant, significantly more so than propranolol itself. It has been shown to inhibit lipid peroxidation and protect against oxidative stress-induced cellular damage.

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative pharmacodynamic parameters for this compound, with comparative values for propranolol where available.

| Parameter | 4-Hydroxypropranolol | Propranolol | Reference |

| Beta-Adrenergic Blockade | |||

| β1-adrenergic receptor (pA2) | 8.24 | ~8.2 | [5] |

| β2-adrenergic receptor (pA2) | 8.26 | ~8.4 | [5] |

| Antioxidant Activity | |||

| IC50 for lipid peroxidation (µM) | 1.1 | 168 | [6] |

| EC50 for protection against glutathione (B108866) loss (µM) | 1.2 | 49 | [6] |

Pharmacokinetics

The pharmacokinetic profile of 4-hydroxypropranolol is intrinsically linked to the administration and metabolism of its parent drug, propranolol. Following oral administration of propranolol, 4-hydroxypropranolol is formed during first-pass metabolism in the liver.

| Parameter | 4-Hydroxypropranolol | Propranolol | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 - 1.5 hours (after oral propranolol) | 1 - 4 hours (immediate-release) | [1][7] |

| Apparent Half-life (t1/2) | 3.0 - 4.2 hours | 3 - 6 hours (immediate-release) | [1][7] |

| Area Under the Curve (AUC) | |||

| After 80 mg oral propranolol (ng·hr/mL) | 162 ± 21 | 306 ± 46 | [1] |

| Peak Plasma Concentration (Cmax) | |||

| After single 40 mg oral propranolol (ng/mL) | 26.1 ± 13.2 | ~52 | [8] |

Signaling and Metabolic Pathways

Beta-Adrenergic Receptor Signaling Pathway

4-Hydroxypropranolol, as a beta-blocker, antagonizes the canonical beta-adrenergic signaling pathway. The diagram below illustrates the key components of this pathway that are inhibited by 4-hydroxypropranolol.

Metabolic Pathway of Propranolol to 4-Hydroxypropranolol

The metabolic conversion of propranolol to 4-hydroxypropranolol and its subsequent metabolism is a critical aspect of its pharmacology. The following diagram outlines this pathway.

Experimental Protocols

Determination of Beta-Adrenergic Receptor Blocking Potency (pA2 Value)

The pA2 value, a measure of the affinity of a competitive antagonist for its receptor, is determined using a functional bioassay.

Methodology:

-

Tissue Preparation: An isolated tissue preparation expressing the beta-adrenergic receptor of interest (e.g., guinea pig atria for β1, or tracheal smooth muscle for β2) is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Agonist Dose-Response Curve: A cumulative concentration-response curve is generated for a beta-adrenergic agonist (e.g., isoprenaline) to establish the baseline response.

-

Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a predetermined equilibration period.

-

Shifted Agonist Dose-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated. Competitive antagonism will result in a parallel rightward shift of the curve.

-

Schild Plot Analysis: Steps 3 and 4 are repeated with at least two other concentrations of the antagonist. The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression is the pA2 value.

Assessment of Intrinsic Sympathomimetic Activity (ISA)

ISA is typically assessed in animal models where endogenous catecholamine levels have been depleted.

Methodology:

-

Animal Model: Rats are treated with a substance like reserpine (B192253) to deplete their stores of catecholamines.

-

Drug Administration: this compound is administered intravenously at increasing doses.

-

Measurement of Heart Rate: Heart rate is continuously monitored.

-

Data Analysis: An increase in heart rate following administration of the beta-blocker in a catecholamine-depleted state is indicative of ISA. A dose-response curve can be generated to quantify this effect.

Evaluation of Membrane-Stabilizing Activity (MSA)

MSA can be evaluated using electrophysiological techniques.

Methodology:

-

Cell Preparation: Isolated cardiac myocytes or Purkinje fibers are used.

-

Electrophysiological Recording: Microelectrodes are used to record intracellular action potentials.

-

Drug Application: The preparation is superfused with increasing concentrations of this compound.

-

Measurement of Action Potential Parameters: Changes in the maximum rate of depolarization (Vmax of phase 0), action potential amplitude, and action potential duration are measured. A concentration-dependent decrease in Vmax is a hallmark of MSA.

Determination of Antioxidant Activity

The antioxidant capacity of 4-hydroxypropranolol can be assessed using various in vitro assays.

Methodology (Lipid Peroxidation Assay):

-

Preparation of Microsomes: Liver microsomes are isolated from an appropriate animal model (e.g., rat).

-

Induction of Lipid Peroxidation: Lipid peroxidation is initiated in the microsomal suspension using an oxidizing agent (e.g., a Fenton-like reaction with Fe2+ and ascorbate).

-

Incubation with 4-Hydroxypropranolol: The reaction is carried out in the presence of varying concentrations of this compound.

-

Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) assay.

-

Calculation of IC50: The concentration of 4-hydroxypropranolol that inhibits MDA formation by 50% (IC50) is calculated.

Conclusion

This compound is a pharmacologically complex molecule that contributes significantly to the clinical effects of propranolol. Its profile as a non-selective beta-blocker with additional intrinsic sympathomimetic, membrane-stabilizing, and potent antioxidant properties distinguishes it from its parent compound. A thorough understanding of its multifaceted pharmacology is essential for researchers and clinicians working in the fields of cardiovascular medicine and drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important active metabolite.

References

- 1. 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Haemodynamic, electrocardiographic, electrophysiologic and pharmacokinetic activity of 4'-hydroxypropranolol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mims.com [mims.com]

- 8. Pharmacokinetic-Pharmacodynamic Studies on Propra-nolol and 4-Hydroxypropranolol [jcps.bjmu.edu.cn]

Metabolism of 4-Hydroxypropranolol Hydrochloride by Cytochrome P450 2D6: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic processes involving 4-Hydroxypropranolol (B128105), the primary active metabolite of the non-selective beta-blocker Propranolol (B1214883), with a specific focus on the role of the cytochrome P450 2D6 (CYP2D6) enzyme. Propranolol is a widely prescribed medication for conditions such as hypertension, angina pectoris, and migraine.[1][2] Its clinical efficacy and safety are intrinsically linked to its complex metabolic profile, which is dominated by the activity of the highly polymorphic CYP2D6 enzyme.[3] Understanding the nuances of this metabolic pathway is critical for drug development, personalized medicine, and predicting drug-drug interactions.

Propranolol Metabolic Pathways

Propranolol undergoes extensive first-pass metabolism in the liver, with three primary pathways accounting for its biotransformation: aromatic ring hydroxylation, N-dealkylation followed by side-chain oxidation, and direct glucuronidation.[1][4] Aromatic hydroxylation, which produces the pharmacologically active metabolite 4-hydroxypropranolol (4-OHP), is predominantly catalyzed by CYP2D6.[1][4] Other pathways include side-chain oxidation to form N-desisopropylpropranolol, mainly by CYP1A2 with some CYP2D6 involvement, which is then further metabolized to naphthoxylactic acid.[1] Direct conjugation of propranolol with glucuronic acid also represents a significant route of elimination.[1][5]

The formation of 4-OHP is a critical step, as this metabolite exhibits beta-blocking activity equivalent to the parent drug.[5] The subsequent metabolism of 4-OHP involves further conjugation reactions, primarily glucuronidation and sulfation, to facilitate its excretion.[1][5]

Caption: Metabolic pathways of Propranolol Hydrochloride.

Quantitative Analysis of 4-Hydroxylation

The kinetics of 4-hydroxypropranolol formation are highly dependent on the catalyzing enzyme and can be influenced by genetic factors. Both CYP2D6 and CYP1A2 have been identified as possessing propranolol 4-hydroxylase activity.[6][7] However, kinetic studies using human liver microsomes reveal that CYP2D6 has a significantly higher affinity (lower Km) and velocity (Vmax) for this reaction compared to CYP1A2.

Table 1: Enzyme Kinetic Parameters for (S)-4-Hydroxypropranolol Formation

| Enzyme | Vmax (pmol/mg protein/60 min) | Km (μM) |

|---|---|---|

| CYP2D6 | 721 (84 - 1975) | 8.5 (5.9 - 31.9) |

| CYP1A2 | 307 (165 - 2397) | 21.2 (8.9 - 77.5) |

Data presented as median (range). Source:[6][7]

The phenotype of CYP2D6, which is determined by an individual's genetic makeup, significantly impacts the metabolism of propranolol.[8] Individuals are broadly categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs, also referred to as extensive metabolizers or EMs), or ultrarapid metabolizers (UMs).[9][10] Studies have shown that the partial metabolic clearance of propranolol to 4-hydroxypropranolol is substantially lower in individuals with a PM phenotype compared to EMs.[8] It is estimated that CYP2D6 is responsible for approximately 65% of S-propranolol's and 70% of R-propranolol's 4-hydroxylation.[8] Despite these metabolic differences, studies have not found a significant effect of the CYP2D6 PM phenotype on overall propranolol blood concentrations or clinical response, suggesting compensation by other metabolic pathways.[1][8]

Table 2: Partial Metabolic Clearance of Propranolol to 4-Hydroxypropranolol (HOP) in Different CYP2D6 Phenotypes

| Phenotype | S-Propranolol to S-HOP (ml/min) | R-Propranolol to R-HOP (ml/min) |

|---|---|---|

| Extensive Metabolizers (EM) | 114 ± 61 | 148 ± 73 |

| Poor Metabolizers (PM) | 27 ± 15 | 39 ± 20 |

Data presented as mean ± SD. Source:[8]

Experimental Protocols

A. In Vitro Determination of Enzyme Kinetics

This protocol outlines a general method for determining the kinetic parameters (Vmax and Km) of propranolol 4-hydroxylation in human liver microsomes.

-

Materials:

-

Human Liver Microsomes (HLM) from pooled donors or specific CYP2D6 genotyped individuals.

-

Recombinant human CYP2D6 and CYP1A2 enzymes.

-

R,S-Propranolol Hydrochloride.

-

4-Hydroxypropranolol standard.

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).

-

Potassium phosphate (B84403) buffer (pH 7.4).

-

Quench solution (e.g., ice-cold acetonitrile).

-

Selective inhibitors for enzyme phenotyping (e.g., quinidine (B1679956) for CYP2D6, furaphylline for CYP1A2).[6]

-

-

Procedure:

-

Prepare a series of propranolol hydrochloride dilutions in buffer to cover a range of concentrations (e.g., 0.5 μM to 100 μM).

-

Pre-warm HLM or recombinant enzyme solutions with the NADPH regenerating system in buffer at 37°C.

-

Initiate the metabolic reaction by adding the propranolol substrate solution to the enzyme mixture.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction rate is linear.

-

Terminate the reaction by adding an equal volume of ice-cold quench solution.

-

Centrifuge the samples to pellet the protein and collect the supernatant for analysis.

-

-

Analysis:

-

Quantify the formation of 4-hydroxypropranolol in the supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with fluorescence or mass spectrometry detection (HPLC-MS/MS).

-

Plot the reaction velocity (rate of 4-OHP formation) against the substrate concentration.

-

Determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

B. Clinical Study of CYP2D6 Phenotype Impact

This protocol describes a clinical study to evaluate the influence of CYP2D6 metabolizer status on propranolol pharmacokinetics.

-

Study Population:

-

Drug Administration:

-

Administer a single oral dose or multiple doses of R,S-propranolol hydrochloride (e.g., 80 mg every 8 hours for several days to reach steady-state).[8]

-

-

Sample Collection:

-

Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Collect urine over a 24-hour period post-dose.

-

-

Analytical Methods:

-

Separate plasma from blood samples.

-

Determine the concentrations of R- and S-propranolol and their metabolites (e.g., 4-hydroxypropranolol, naphthoxylactic acid) in plasma and urine using a validated chiral HPLC method.[8]

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), oral clearance (CL/F), and elimination half-life (t½).

-

Calculate the partial metabolic clearance of propranolol to 4-hydroxypropranolol.

-

Compare the pharmacokinetic parameters between the different CYP2D6 phenotype groups using appropriate statistical tests.

-

Caption: General workflow for studying CYP2D6 metabolism.

CYP2D6 Inhibition by 4-Hydroxypropranolol

An important characteristic of propranolol metabolism is the subsequent interaction of its metabolite, 4-hydroxypropranolol, with the CYP2D6 enzyme. Studies have shown that 4-OHP itself is a potent competitive inhibitor of CYP2D6 activity, with a reported Ki of approximately 1 μM for the inhibition of metoprolol (B1676517) metabolism.[12][13]

Furthermore, the 4-hydroxylation of propranolol is associated with the formation of a chemically reactive intermediate that can bind irreversibly to CYP2D6, leading to its inactivation.[12][13] This mechanism-based inhibition suggests that propranolol can reduce its own metabolism over time.[14] The inhibitory effect is enhanced when 4-OHP is pre-incubated with human liver microsomes in the presence of an NADPH generating system, and this effect can be mitigated by the presence of glutathione, which likely scavenges the reactive intermediate.[12][13] While this inhibition is significant in vitro, clinical studies suggest that standard doses of propranolol (e.g., 80 mg twice daily) are insufficient to cause a clinically relevant shift in CYP2D6 phenotype, a phenomenon known as "phenocopying".[12][13]

Clinical and Pharmacogenetic Implications

The high degree of polymorphism in the CYP2D6 gene has significant clinical implications for drugs metabolized by this enzyme.[3]

-

Phenotype Variability: The distribution of CYP2D6 metabolizer phenotypes varies among different ethnic populations. The decreased function CYP2D6*10 allele, for instance, is common in Asian populations, leading to a higher prevalence of intermediate metabolizers.[9]

-

Metabolite Formation: As demonstrated, individuals with poor or intermediate metabolizer status exhibit significantly reduced formation of 4-hydroxypropranolol compared to normal metabolizers.[1][8]

-

Racial Differences: Studies have observed racial differences in propranolol metabolism, with CYP1A2- and CYP2D6-mediated 4-hydroxylation being approximately 70% and 100% higher, respectively, in African-Americans compared with Caucasians.[6] These differences may have implications for drug efficacy and toxicity.[6]

-

Drug Interactions: Co-administration of propranolol with potent CYP2D6 inhibitors (e.g., quinidine, certain SSRIs) can phenocopy the PM state, leading to reduced 4-OHP formation and potentially altered clinical outcomes.[4][6]

Conclusion

The metabolism of propranolol to its active metabolite, 4-hydroxypropranolol, is a critical pathway governed primarily by the polymorphic enzyme CYP2D6. Quantitative data clearly demonstrate the high efficiency of CYP2D6 in this reaction and the significant impact of an individual's genetic phenotype on the rate of metabolite formation. Furthermore, the product of this reaction, 4-hydroxypropranolol, acts as both a competitive and mechanism-based inhibitor of CYP2D6, creating a complex feedback loop. For researchers and professionals in drug development, a thorough understanding of these intricate metabolic relationships is essential for optimizing therapy, minimizing adverse effects, and advancing the principles of personalized medicine for propranolol and other CYP2D6 substrates.

References

- 1. ClinPGx [clinpgx.org]

- 2. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mims.com [mims.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Impact of CYP2D6 poor metabolizer phenotype on propranolol pharmacokinetics and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | CYP2D6 Phenotyping Using Urine, Plasma, and Saliva Metabolic Ratios to Assess the Impact of CYP2D6∗10 on Interindividual Variation in a Chinese Population [frontiersin.org]

- 10. myadlm.org [myadlm.org]

- 11. CYP2D6 | Test Fact Sheet [arupconsult.com]

- 12. Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Propranolol is a mechanism‐based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6‐transgenic mice: Effects on activity and drug responses - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Glucuronidation in 4-Hydroxypropranolol Hydrochloride Clearance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the metabolic pathway of glucuronidation in the clearance of 4-hydroxypropranolol (B128105), the primary active metabolite of the widely prescribed beta-blocker, propranolol (B1214883). Propranolol undergoes extensive first-pass metabolism, with its pharmacological activity being significantly influenced by the formation and subsequent elimination of its metabolites. 4-hydroxypropranolol, equipotent to its parent compound, is principally cleared from the systemic circulation via conjugation with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), is a critical determinant of the pharmacokinetic profile and therapeutic efficacy of propranolol. This document details the enzymatic pathways, summarizes key pharmacokinetic data, outlines relevant experimental protocols, and provides visual representations of the metabolic processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, is extensively metabolized in the liver following oral administration.[1] One of its major and pharmacologically active metabolites is 4-hydroxypropranolol.[2] The formation of 4-hydroxypropranolol is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[3] While 4-hydroxypropranolol exhibits beta-blocking activity comparable to propranolol, its contribution to the overall therapeutic effect is transient due to its rapid elimination from the body.[2][4] The primary mechanism for the clearance of 4-hydroxypropranolol is phase II metabolism, specifically glucuronidation, which involves the conjugation of the metabolite with glucuronic acid to form a more water-soluble compound, 4-hydroxypropranolol glucuronide (4-OHPG), that is readily excreted.[5][6] This guide elucidates the critical role of this glucuronidation pathway in the overall disposition of 4-hydroxypropranolol.

Metabolic Pathway of 4-Hydroxypropranolol Glucuronidation

The metabolic journey from propranolol to the excretion of its hydroxylated metabolite is a two-step process involving phase I and phase II enzymes.

Phase I Metabolism: Propranolol is first hydroxylated at the fourth position of its naphthalene (B1677914) ring to form 4-hydroxypropranolol. This reaction is predominantly mediated by the polymorphic enzyme CYP2D6, with minor contributions from CYP1A2.[3]

Phase II Metabolism: 4-hydroxypropranolol possesses two potential sites for glucuronidation: the aliphatic hydroxyl group on the isopropanolamine side chain and the aromatic hydroxyl group on the naphthalene ring.[4][7] The conjugation of glucuronic acid to one of these hydroxyl groups is catalyzed by a subset of UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies have identified UGT1A7, UGT1A8, UGT1A9, and UGT2A1 as the key enzymes responsible for the glucuronidation of 4-hydroxypropranolol.[4][7][8] While both aromatic and aliphatic glucuronidation can occur in vitro, analysis of human urine suggests that aromatic-linked glucuronidation is the predominant pathway in vivo.[9] The resulting 4-hydroxypropranolol glucuronide is a more polar and readily excretable compound.

Quantitative Pharmacokinetic Data

The clearance of 4-hydroxypropranolol is intrinsically linked to the efficiency of its glucuronidation. The following tables summarize key pharmacokinetic parameters for 4-hydroxypropranolol and its glucuronide conjugate following oral administration of propranolol.

| Parameter | 4-Hydroxypropranolol (HO-P) | 4-Hydroxypropranolol Glucuronide (HO-P-G) | Propranolol | Reference |

| AUC₀-∞ (ng·hr/mL) after 20 mg oral dose | 59 ± 9 | - | 72 ± 9 | [10] |

| AUC₀-∞ (ng·hr/mL) after 80 mg oral dose | 162 ± 21 | - | 306 ± 46 | [10] |

| Peak Plasma Concentration (Cmax) | Reached at 1 to 1.5 hours | Levels rise to 3.5- to 5-fold above HO-P | - | [10] |

| Apparent Half-life (t₁/₂) (hours) | 3.0 to 4.2 | 3.0 to 4.2 | 3.0 to 4.2 | [10] |

| Formulation | Dose | Peak Plasma Propranolol (ng/mL) | Peak Plasma 4-Hydroxypropranolol (ng/mL) | Reference |

| Conventional | 160 mg (single dose) | ~280 | ~60 | [11] |

| Slow-release | 160 mg (single dose) | 28 | 6 | [11] |

Experimental Protocols

A comprehensive understanding of 4-hydroxypropranolol glucuronidation relies on robust in vitro and in vivo experimental methodologies.

In Vitro Glucuronidation Assay Using Human Liver Microsomes

This protocol is designed to determine the kinetics of 4-hydroxypropranolol glucuronidation in a complex enzyme system mimicking the liver environment.

Objective: To measure the formation of 4-hydroxypropranolol glucuronide in human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

4-hydroxypropranolol hydrochloride

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing Tris-HCl buffer, MgCl₂, and human liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add 4-hydroxypropranolol to the mixture to initiate the reaction. The final substrate concentration should cover a range to determine kinetic parameters (e.g., 1-500 µM).

-

Addition of Cofactor: After a brief pre-incubation with the substrate, add UDPGA to start the glucuronidation reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of 4-hydroxypropranolol glucuronide.

Reaction Phenotyping with Recombinant UGT Isoforms

This protocol is used to identify the specific UGT enzymes responsible for the glucuronidation of 4-hydroxypropranolol.

Objective: To screen a panel of recombinant human UGT isoforms for their ability to metabolize 4-hydroxypropranolol.

Materials:

-

A panel of recombinant human UGT isoforms (e.g., expressed in baculovirus-infected insect cells)

-

This compound

-

UDPGA

-

Appropriate buffer system for each UGT isoform

-

Other reagents as per the in vitro glucuronidation assay protocol

Procedure:

-

Follow the general procedure for the in vitro glucuronidation assay described in section 4.1.

-

In separate incubations, replace the human liver microsomes with individual recombinant UGT isoforms.

-

A control incubation without any enzyme should be included to account for non-enzymatic degradation.

-

Quantify the formation of 4-hydroxypropranolol glucuronide for each UGT isoform.

-

The relative activity of each isoform can be determined by comparing the rate of product formation.

Conclusion

Glucuronidation is the principal clearance pathway for the active metabolite, 4-hydroxypropranolol. The efficiency of this process, mediated by specific UGT isoforms, significantly influences the duration of action and overall pharmacokinetic profile of orally administered propranolol. A thorough understanding of this metabolic pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and for the development of new chemical entities that may be subject to similar metabolic fates. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working in this area.

References

- 1. Clinical pharmacokinetics of propranolol [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. mdpi.com [mdpi.com]

- 5. mims.com [mims.com]

- 6. madbarn.com [madbarn.com]

- 7. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combined high-performance liquid chromatographic procedure for measuring 4-hydroxypropranolol and propranolol in plasma: pharmacokinetic measurements following conventional and slow-release propranolol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

antioxidant properties of 4-Hydroxypropranolol hydrochloride in vitro

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of 4-Hydroxypropranolol Hydrochloride For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxypropranolol (4-HOP), the major metabolite of the widely used β-blocker propranolol (B1214883), has demonstrated exceptionally potent antioxidant properties in various in vitro models.[1][2] This technical guide provides a comprehensive overview of its antioxidant capabilities, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows. Studies reveal that 4-HOP is a significantly more powerful antioxidant than its parent compound, propranolol, and even surpasses the efficacy of Trolox, a water-soluble analog of Vitamin E.[1][3][4] Its primary mechanism of action is identified as a "chain-breaking" antiperoxidant, which allows it to effectively inhibit lipid peroxidation and protect cellular components from oxidative damage.[1][4] This document serves as a resource for researchers investigating the therapeutic potential of 4-Hydroxypropranolol beyond its β-adrenergic blocking activity.

Quantitative Antioxidant Activity Data

The antioxidant efficacy of this compound has been quantified in several in vitro systems. The data consistently shows its superiority over both propranolol and the standard antioxidant, Trolox.[1][3] The following table summarizes the key findings for easy comparison.

| Assay Type | Model System | Oxidative Stress Inducer | Parameter | 4-Hydroxypropranolol (4-HOP) | Propranolol | Trolox (Vitamin E Analog) |

| Lipid Peroxidation Inhibition | Isolated Rat Hepatic Microsomes | Iron-catalyzed hydroxyl radical system | IC₅₀ | 1.1 µM[1][3][5] | 168 µM[1][3] | 4.3 µM[1][3] |

| LDL Oxidation Inhibition | Isolated Human Low-Density Lipoprotein (LDL) | 7.5 µM Cu(II) | Lag Phase Delay | 45 min (@ 1 µM) 108 min (@ 3 µM)[1][3] | 6 min (@ 3 µM)[1][3] | 47 min (@ 3 µM)[1][3] |

| Cellular Glutathione (B108866) Protection | Cultured Bovine Aortic Endothelial Cells | Iron-catalyzed oxy-radical system | EC₅₀ | 1.2 µM[1][3][5] | 49 µM[1][3] | 7.9 µM[1][3] |

IC₅₀: The concentration required to inhibit 50% of the activity. A lower value indicates higher potency. EC₅₀: The concentration required to achieve 50% of the maximum protective effect.

Visualized Mechanism and Workflows

Mechanism of Action: Chain-Breaking Antioxidant

The primary antioxidant mechanism of 4-Hydroxypropranolol is as a "chain-breaking" antiperoxidant.[1][4] It donates a hydrogen atom to lipid radicals, thereby terminating the radical chain reaction of lipid peroxidation and preventing further damage to cellular membranes and lipoproteins.

Caption: Chain-breaking mechanism of 4-Hydroxypropranolol.

General Experimental Workflow for In Vitro Antioxidant Assays

The evaluation of 4-Hydroxypropranolol's antioxidant properties follows a structured experimental workflow, from preparation of the test compound to the final data analysis.

Caption: General workflow for in vitro antioxidant testing.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for assessing the antioxidant activity of 4-Hydroxypropranolol.[1][3]

Microsomal Lipid Peroxidation Inhibition Assay

This assay measures the ability of 4-HOP to prevent the iron-catalyzed peroxidation of lipids in isolated hepatic microsomal membranes. Lipid peroxidation is quantified using the Thiobarbituric Acid Reactive Substances (TBARS) method.[3]

-

Materials:

-

Isolated rat hepatic microsomes

-

This compound, Propranolol, Trolox

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Ferric chloride (FeCl₃)

-

Adenosine diphosphate (B83284) (ADP)

-

Dihydroxyfumarate (DHF)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer

-

-

Protocol:

-

Prepare a microsomal suspension (e.g., 0.20 mg protein/mL) in potassium phosphate buffer.

-

Add various concentrations of 4-HOP, propranolol, or Trolox to the microsomal suspensions. Include a vehicle control.

-

Pre-incubate the mixtures for 20 minutes at 30°C.[3]

-

Initiate lipid peroxidation by adding the iron-catalyzed hydroxyl-generating system (Fe-ADP and DHF).[1][3]

-

Incubate the reaction for 15 minutes at 30°C.[3]

-

Stop the reaction by adding a solution of TCA and BHT.

-

Add TBA solution and heat the samples at 95°C for 30 minutes to allow for color development.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the percentage inhibition of TBARS formation relative to the control and determine the IC₅₀ value from the dose-response curve.

-

Cellular Glutathione Depletion Assay

This assay assesses the cytoprotective effect of 4-HOP by measuring its ability to prevent the depletion of intracellular glutathione (GSH), a critical endogenous antioxidant, in cultured cells subjected to oxidative stress.[1][3]

-

Materials:

-

Cultured bovine aortic endothelial cells (or other suitable cell line)

-

Cell culture medium

-

This compound, Propranolol, Trolox

-

Oxidative stress inducer (e.g., Fe-catalyzed oxy-radical system or a peroxynitrite generator like 3-morpholinosydnonimine).[1]

-

Reagents for glutathione quantification (e.g., Ellman's reagent - DTNB)

-

Cell lysis buffer

-

Microplate reader

-

-

Protocol:

-

Culture endothelial cells to confluence in 96-well plates.

-

Pre-treat the cells with various concentrations of 4-HOP or control compounds in fresh medium for 30 minutes.[1][3]

-

Induce oxidative stress by exposing the cells to the chosen radical-generating system.

-

Incubate for a specified time (e.g., 50 minutes) to induce GSH depletion.[1]

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells to release intracellular contents.

-

Quantify the total glutathione content in the cell lysates using a colorimetric assay (e.g., DTNB assay, measuring absorbance at 412 nm).

-

Calculate the degree of protection against GSH loss for each concentration and determine the EC₅₀ value.

-

General DPPH Radical Scavenging Assay

This common spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[6][7]

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

This compound

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader capable of reading at 517 nm

-

-

Protocol:

-

Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[6]

-

Prepare a series of dilutions of 4-HOP in the same solvent.

-

In a 96-well plate, add 100 µL of each 4-HOP dilution to separate wells.[6]

-

Add 100 µL of the 0.1 mM DPPH solution to each well.[6]

-

Prepare a blank (solvent + DPPH) and a control (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Measure the decrease in absorbance at 517 nm.[7]

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

-

Conclusion

The in vitro evidence strongly supports the classification of this compound as a potent antioxidant.[1] Its ability to inhibit lipid peroxidation and protect cells from oxidative stress at low micromolar concentrations surpasses that of its parent drug, propranolol, and the benchmark antioxidant, Trolox.[1][3][4] These findings, substantiated by clear quantitative data and robust experimental protocols, highlight a significant pharmacological property of this metabolite. For researchers in drug development, the antioxidant capacity of 4-Hydroxypropranolol may represent an important, and perhaps underappreciated, component of the overall therapeutic benefits observed with propranolol administration, warranting further investigation into its clinical relevance in conditions associated with oxidative stress.[1]

References

- 1. Potent antioxidant properties of 4-hydroxyl-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Potent Antioxidant Properties of 4-Hydroxyl-propranolol | Semantic Scholar [semanticscholar.org]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

The Discovery and Pharmacological Significance of 4-Hydroxypropranolol: A Technical Overview

An in-depth guide for researchers and drug development professionals on the history, discovery, and experimental characterization of the active metabolite of propranolol (B1214883).

Introduction

Propranolol, the first clinically successful beta-adrenergic receptor antagonist, revolutionized the treatment of cardiovascular diseases following its development in the 1960s.[1][2] Its mechanism of action and therapeutic efficacy are well-established. However, a crucial aspect of its pharmacology lies in its metabolism, particularly the formation of its major active metabolite, 4-hydroxypropranolol (B128105). This technical guide provides a comprehensive overview of the discovery and history of 4-hydroxypropranolol, detailing its pharmacological properties, the experimental protocols used for its identification and quantification, and a summary of key quantitative data.

Discovery and Early History

The existence of a pharmacologically active metabolite of propranolol was first suggested by studies in the late 1960s and early 1970s. While P.A. Bond reported on the metabolism of propranolol in Nature in 1967, the definitive identification and characterization of 4-hydroxypropranolol as a significant, active metabolite emerged shortly thereafter.[3]

A pivotal 1970 study by Paterson and colleagues provided strong evidence for the formation of an active metabolite after oral administration of propranolol.[1] They observed a discrepancy in the plasma concentration of propranolol required to produce a given level of beta-blockade when administered orally versus intravenously, suggesting the presence of an unmeasured active substance after oral dosing.[4]

The formal characterization of this metabolite was extensively detailed in a landmark 1971 paper by Fitzgerald and O'Donnell.[5] This study confirmed that 4-hydroxypropranolol is a major metabolite produced after oral propranolol administration and demonstrated its potent beta-adrenoceptor blocking activity, comparable to that of the parent drug.[5]

Pharmacological Profile of 4-Hydroxypropranolol

Subsequent research has elucidated a multifaceted pharmacological profile for 4-hydroxypropranolol, distinguishing it from propranolol in several key aspects.

Beta-Adrenergic Blocking Activity

4-Hydroxypropranolol is a potent, non-selective beta-adrenoceptor antagonist, equipotent to propranolol in its ability to block the effects of isoprenaline on heart rate and blood pressure.[5] It inhibits both β1- and β2-adrenergic receptors.[6]

Intrinsic Sympathomimetic Activity (ISA)

Unlike propranolol, 4-hydroxypropranolol exhibits intrinsic sympathomimetic activity.[5] In catecholamine-depleted animal models, it has been shown to cause an increase in heart rate, an effect that is antagonized by propranolol itself.[5]

Membrane Stabilizing Activity

At higher concentrations, 4-hydroxypropranolol demonstrates membrane-stabilizing activity, a property it shares with propranolol.[5] This is characterized by a dose-dependent decrease in heart rate and myocardial contractility that is independent of its beta-blocking action.[5]

Antioxidant Properties

More recent studies have also highlighted the potent antioxidant properties of 4-hydroxypropranolol.[6]

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize key quantitative data related to the pharmacology and pharmacokinetics of 4-hydroxypropranolol.

Table 1: Pharmacological Activity of 4-Hydroxypropranolol

| Parameter | Species | Tissue/Model | Value | Reference |

| β1-Adrenoceptor Antagonism (pA2) | --- | --- | 8.24 | [6] |

| β2-Adrenoceptor Antagonism (pA2) | --- | --- | 8.26 | [6] |

| Isoprenaline Antagonism (Heart Rate) | Cat | Anesthetized | Similar potency to propranolol | [5] |

| Isoprenaline Antagonism (Blood Pressure) | Cat | Anesthetized | Similar potency to propranolol | [5] |

Table 2: Pharmacokinetic Parameters of 4-Hydroxypropranolol in Humans

| Parameter | Dosing | Value | Reference |

| Half-life (t½) | Single Oral Dose | 5.2 to 7.5 hours | [7] |

| Peak Plasma Concentration (Cmax) | 160 mg slow-release propranolol | 6 ng/mL | [8] |

| Time to Peak Plasma Concentration (Tmax) | Oral Dose | 1 to 2 hours | [4] |

| Plasma Concentration Range (Chronic Therapy) | Variable Oral Doses | 2.1 to 36.0 ng/mL | [9] |

Experimental Methodologies

The identification and quantification of 4-hydroxypropranolol have relied on the development of sensitive and specific analytical techniques.

Early Identification and Quantification: High-Performance Liquid Chromatography (HPLC)

In the initial decades following its discovery, high-performance liquid chromatography (HPLC) with fluorescence detection was the primary method for the simultaneous measurement of propranolol and 4-hydroxypropranolol in plasma.[8][10][11]

Typical HPLC Protocol (based on historical methods):

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add an internal standard (e.g., pronethalol).

-

Add 1 mL of 1 M sodium hydroxide.

-

Extract with 5 mL of diethyl ether by vortexing for 10 minutes.

-

Centrifuge at 2000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 35:65 v/v), pH adjusted to 3.0.

-

Flow Rate: 1.5 mL/min.

-

Detection: Fluorescence detector with excitation at 290 nm and emission at 360 nm.

-

Modern Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

More recently, LC-MS/MS has become the gold standard for the highly sensitive and selective quantification of 4-hydroxypropranolol, allowing for the determination of both free and conjugated forms in plasma.[12]

Typical LC-MS/MS Protocol:

-

Sample Preparation (Solid-Phase Extraction):

-

To 300 µL of plasma, add an internal standard (e.g., deuterated 4-hydroxypropranolol).

-

Load the sample onto a pre-conditioned solid-phase extraction cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).

-

Evaporate the eluate and reconstitute in the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 or other reversed-phase column.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for 4-hydroxypropranolol and its internal standard.

-

Visualized Pathways and Workflows

Metabolic Pathway of Propranolol to 4-Hydroxypropranolol

Caption: Metabolic conversion of propranolol to 4-hydroxypropranolol and its subsequent conjugation.

Experimental Workflow for 4-Hydroxypropranolol Analysis

Caption: Generalized workflow for the analysis of 4-hydroxypropranolol in plasma samples.

Conclusion

The discovery of 4-hydroxypropranolol marked a significant milestone in understanding the complete pharmacological profile of propranolol. Its comparable beta-blocking activity, coupled with its unique intrinsic sympathomimetic properties, underscores the importance of considering active metabolites in drug development and clinical practice. The evolution of analytical techniques from HPLC to LC-MS/MS has enabled a more precise characterization of its pharmacokinetics and its contribution to the overall therapeutic effect of propranolol. This guide provides a foundational technical resource for scientists and researchers engaged in the study of drug metabolism and pharmacology.

References

- 1. The pharmacodynamics and metabolism of propranolol in man | Semantic Scholar [semanticscholar.org]

- 2. Propranolol: A 50-Year Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of propranolol ('Inderal'), a potent, specific beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. academicjournals.org [academicjournals.org]

- 8. Combined high-performance liquid chromatographic procedure for measuring 4-hydroxypropranolol and propranolol in plasma: pharmacokinetic measurements following conventional and slow-release propranolol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative pharmacokinetics of propranolol and 4-hydroxypropranolol using conventional and long-acting propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay of total and free propranolol in plasma by liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxypropranolol hydrochloride solubility in common lab solvents

An In-depth Technical Guide to the Solubility of 4-Hydroxypropranolol (B128105) Hydrochloride in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxypropranolol hydrochloride, an active metabolite of the β-adrenergic receptor antagonist, propranolol (B1214883).[1] Understanding the solubility of this compound is critical for a wide range of applications, from in vitro assays to formulation development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and relevant biochemical pathways.

Quantitative Solubility Data